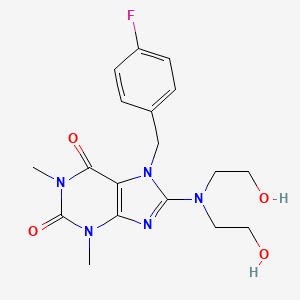
2-(4-Methoxy-benzenesulfonylamino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It appears to have a methoxy group (-OCH3) and a benzenesulfonylamino group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl chloride, a related compound, can be synthesized from sodium benzenesulfonate and phosphorus oxychloride . Another related compound, 4-bromoanisole, can be synthesized from bromine and anisole .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring (from the benzoic acid part of the molecule) with a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzenesulfonylamino group attached .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that reacts with compounds containing reactive N-H and O-H bonds . It has a density of 1.384 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Catalyst in Polymerization Processes
- The compound is related to derivatives used as catalysts in the polymerization of acrylates with ethene. This involves the formation of high molecular weight polymers, showing its potential in material science and polymer chemistry (Skupov et al., 2007).
Role in Metal-Ligand Cooperative Reactions
- It plays a part in metal-ligand assisted reactions, specifically in E/Z isomerization and cyano activation at Cu(II) and Co(II) complexes. These processes are fundamental in inorganic chemistry and catalyst development (Mahmudov et al., 2014).
Doping Agent in Conductive Polymers
- Benzoic acid derivatives, including 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid, are used as doping agents in conductive polymers like polyaniline. This is significant in the field of electronics and material sciences (Amarnath & Palaniappan, 2005).
Antibacterial Activity
- Research on vanillic acid (a similar derivative) has shown potential antibacterial activity, suggesting that 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid might also possess similar properties. This is relevant in the development of new antibiotics and pharmaceutical research (Satpute et al., 2019).
Photosensitizers in Photodynamic Therapy
- Derivatives of this compound have shown potential as photosensitizers in photodynamic therapy, particularly in the treatment of cancer. This underscores its significance in medical research and oncology (Pişkin et al., 2020).
Luminescent Properties in Coordination Compounds
- The compound's derivatives have been used to test the influence of electron releasing or withdrawing substituents on photophysical properties in lanthanide coordination compounds. This has implications in materials science, particularly in developing new luminescent materials (Sivakumar et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-10-6-8-11(9-7-10)21(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKHSIQGFTDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-benzenesulfonylamino)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)



![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)

![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)


![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)